2-[[3-(Benzenesulfonylmethyl)benzoyl]amino]-3-methoxy-2-methylpropanoic acid
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Overview
Description
2-[[3-(Benzenesulfonylmethyl)benzoyl]amino]-3-methoxy-2-methylpropanoic acid is a complex organic compound characterized by its unique structural features. This compound contains a benzenesulfonylmethyl group attached to a benzoyl moiety, which is further linked to an amino acid derivative. The presence of methoxy and methyl groups adds to its chemical diversity, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[3-(Benzenesulfonylmethyl)benzoyl]amino]-3-methoxy-2-methylpropanoic acid typically involves multi-step organic reactions. One common approach starts with the sulfonylation of benzyl chloride to form benzenesulfonylmethyl chloride. This intermediate is then reacted with 3-aminobenzoyl chloride under controlled conditions to yield the desired product. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under precise temperature and pressure conditions. The use of automated systems ensures consistent quality and yield. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[[3-(Benzenesulfonylmethyl)benzoyl]amino]-3-methoxy-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.
Reduction: The benzenesulfonyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of substituted amino derivatives.
Scientific Research Applications
2-[[3-(Benzenesulfonylmethyl)benzoyl]amino]-3-methoxy-2-methylpropanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-[[3-(Benzenesulfonylmethyl)benzoyl]amino]-3-methoxy-2-methylpropanoic acid exerts its effects involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes or receptors, modulating their activity. The methoxy and methyl groups may influence the compound’s lipophilicity and membrane permeability, affecting its bioavailability and distribution within biological systems.
Comparison with Similar Compounds
Similar Compounds
2-[[3-(Benzenesulfonylmethyl)benzoyl]amino]-3-methylpropanoic acid: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
2-[[3-(Benzenesulfonylmethyl)benzoyl]amino]-3-methoxypropanoic acid: Lacks the methyl group, potentially altering its physical and chemical properties.
Uniqueness
The presence of both methoxy and methyl groups
Properties
IUPAC Name |
2-[[3-(benzenesulfonylmethyl)benzoyl]amino]-3-methoxy-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO6S/c1-19(13-26-2,18(22)23)20-17(21)15-8-6-7-14(11-15)12-27(24,25)16-9-4-3-5-10-16/h3-11H,12-13H2,1-2H3,(H,20,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIMOVWBFURPOQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)(C(=O)O)NC(=O)C1=CC=CC(=C1)CS(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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